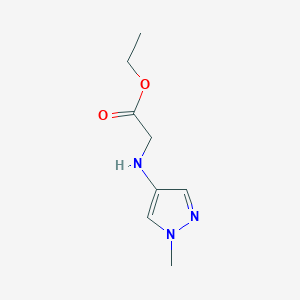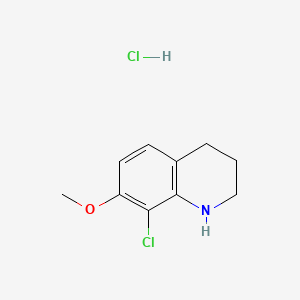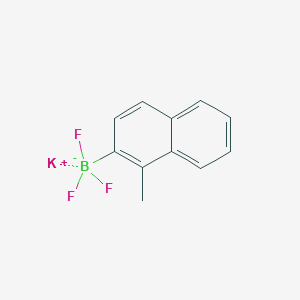
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide is a chemical compound with the molecular formula C10H7BF3K. It is a member of the potassium organotrifluoroborates family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group attached to a methylnaphthalene moiety.
Métodos De Preparación
One common method involves the use of potassium bromo- or iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with potassium hydrogen fluoride . This method provides a straightforward route to the desired trifluoroborate compound.
Análisis De Reacciones Químicas
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of potassium trifluoro(1-methylnaphthalen-2-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo transmetalation with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Potassium trifluoro(1-methylnaphthalen-2-yl)boranuide can be compared with other potassium organotrifluoroborates, such as:
Potassium 5-methylfuran-2-trifluoroborate: Similar in structure but with a furan ring instead of a naphthalene ring.
Potassium 4-methoxyphenyltrifluoroborate: Contains a methoxyphenyl group instead of a methylnaphthalene group.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability compared to other organotrifluoroborates.
Propiedades
Fórmula molecular |
C11H9BF3K |
|---|---|
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
potassium;trifluoro-(1-methylnaphthalen-2-yl)boranuide |
InChI |
InChI=1S/C11H9BF3.K/c1-8-10-5-3-2-4-9(10)6-7-11(8)12(13,14)15;/h2-7H,1H3;/q-1;+1 |
Clave InChI |
BRWADAFCEOOUGW-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C2=CC=CC=C2C=C1)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(4-chlorophenyl)ethyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13479579.png)

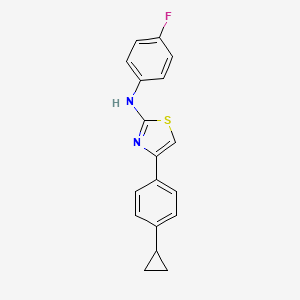
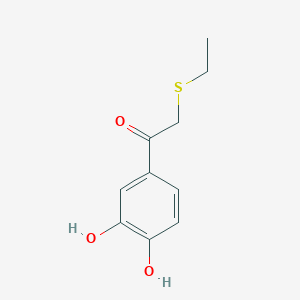


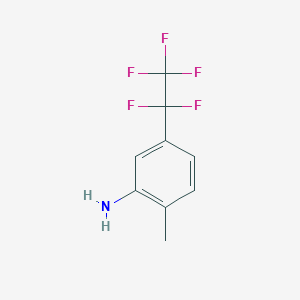
![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)
![8-[(5-Methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13479630.png)
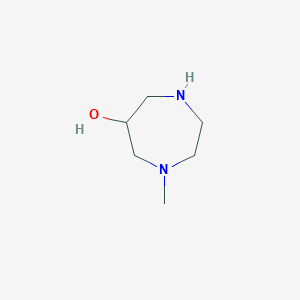
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)

